molecular formula C8H10N2O2 B1419287 2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid CAS No. 1157139-23-5

2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid

Cat. No.: B1419287
CAS No.: 1157139-23-5
M. Wt: 166.18 g/mol
InChI Key: BLAROOKLCXZXMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C8H10N2O2 It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a pyrazole ring with a methyl substituent

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound, followed by methylation to introduce the methyl group at the 1-position.

    Cyclopropanation: The cyclopropane ring can be introduced by reacting an appropriate alkene with a carbene precursor, such as diazomethane, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

    2-(1-methyl-1H-pyrazol-4-yl)acetic acid: Similar structure but with an acetic acid group instead of a cyclopropane ring.

    2-(1-methyl-1H-pyrazol-4-yl)propanoic acid: Similar structure but with a propanoic acid group.

    2-(1-methyl-1H-pyrazol-4-yl)butanoic acid: Similar structure but with a butanoic acid group.

The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10-4-5(3-9-10)6-2-7(6)8(11)12/h3-4,6-7H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAROOKLCXZXMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
Reactant of Route 5
2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.